

Spectroscopic Data of Ethyl 2-Cyclobutylpropanoate: A Technical Guide

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Compound of Interest

Compound Name: Ethyl 2-cyclobutylpropanoate

CAS No.: 1909305-80-1

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Introduction

Ethyl 2-cyclobutylpropanoate is a carboxylic acid ester characterized by the presence of a cyclobutane ring attached to the alpha-carbon of the propanoate moiety. This structural feature imparts specific characteristics to its spectroscopic signature. A thorough understanding of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is crucial for its unambiguous identification, purity assessment, and structural elucidation in research, development, and quality control settings. This guide provides a detailed analysis of the spectroscopic data for **ethyl 2-cyclobutylpropanoate**, grounded in fundamental principles and supported by established spectral data for analogous structures.

Molecular Structure and Atom Numbering

To facilitate the discussion of spectroscopic data, the following numbering scheme is adopted for the atoms in **ethyl 2-cyclobutylpropanoate**.

Caption: Structure of **Ethyl 2-cyclobutylpropanoate** with atom numbering.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of **ethyl 2-cyclobutylpropanoate** provides a wealth of information regarding the proton environments in the molecule. The predicted chemical shifts, multiplicities, and integration values are summarized in the table below, followed by a detailed interpretation.

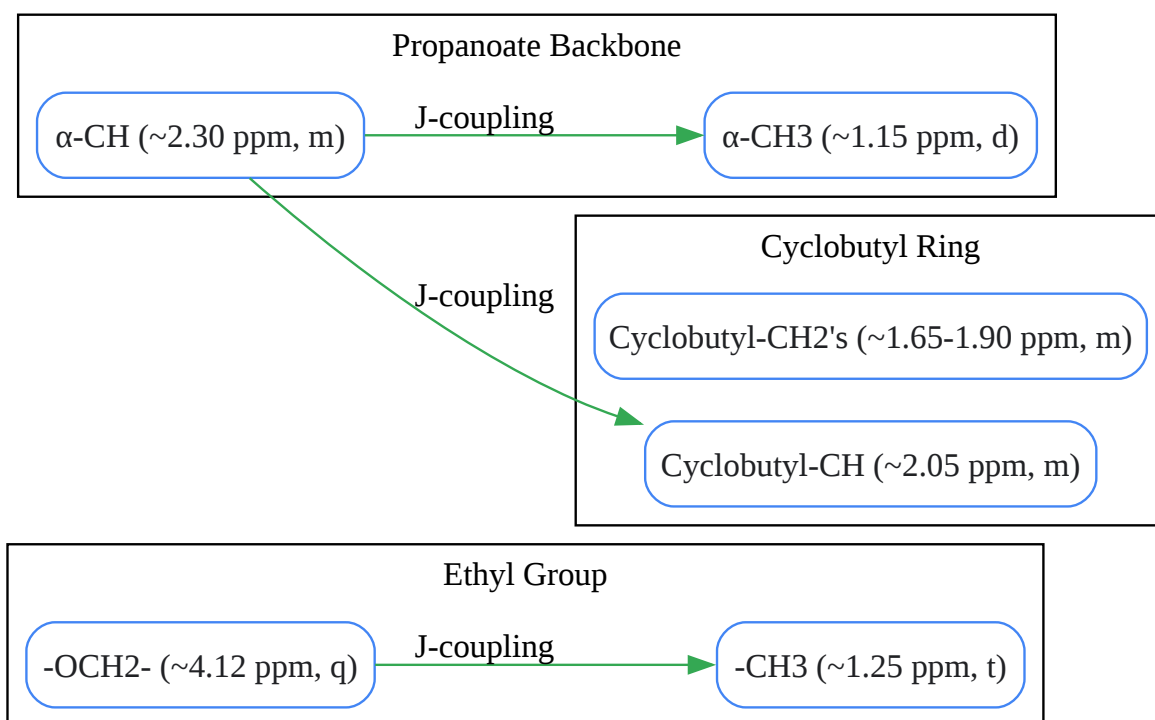
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~4.12	Quartet (q)	2H	-OCH ₂ CH ₃
~2.30	Multiplet (m)	1H	CH-C=O
~2.05	Multiplet (m)	1H	CH (cyclobutyl)
~1.90 - 1.70	Multiplet (m)	4H	CH ₂ (cyclobutyl)
~1.65	Multiplet (m)	2H	CH ₂ (cyclobutyl)
~1.25	Triplet (t)	3H	-OCH ₂ CH ₃
~1.15	Doublet (d)	3H	CH ₃ -CH

Interpretation of the ¹H NMR Spectrum

- Ethyl Group Protons:** The ethyl ester moiety gives rise to two characteristic signals. The methylene protons (-OCH₂CH₃) appear as a quartet around 4.12 ppm due to coupling with the adjacent methyl protons. The methyl protons (-OCH₂CH₃) resonate as a triplet at approximately 1.25 ppm, coupled to the methylene protons. This quartet-triplet pattern is a hallmark of an ethyl group attached to an electronegative atom like oxygen.^[1]
- Alpha-Proton:** The proton on the alpha-carbon (CH-C=O) is expected to be a multiplet around 2.30 ppm. Its chemical shift is influenced by the deshielding effect of the adjacent carbonyl group and the cyclobutyl ring. Its multiplicity arises from coupling to the alpha-methyl protons and the methine proton of the cyclobutane ring.

- Cyclobutyl Ring Protons: The protons on the cyclobutane ring typically resonate in the range of 1.6-2.5 ppm.[2][3] For **ethyl 2-cyclobutylpropanoate**, the methine proton on the cyclobutane ring directly attached to the propanoate chain is expected around 2.05 ppm as a multiplet. The remaining methylene protons of the cyclobutane ring will produce complex overlapping multiplets between approximately 1.65 and 1.90 ppm. The specific chemical shifts and coupling patterns of these protons are influenced by their stereochemical relationships (cis/trans) to the substituent on the ring.
- Alpha-Methyl Protons: The methyl protons alpha to the chiral center ($\text{CH}_3\text{-CH}$) appear as a doublet around 1.15 ppm, due to coupling with the single alpha-proton.



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Caption: Key ^1H NMR coupling relationships in **Ethyl 2-cyclobutylpropanoate**.

^{13}C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ^{13}C NMR spectrum provides information on the number of unique carbon environments and their electronic nature.

Table 2: Predicted ^{13}C NMR Data (100 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Carbon Atom Assignment
~175.0	C=O (Ester)
~60.5	-OCH ₂ CH ₃
~45.0	CH-C=O
~38.0	CH (cyclobutyl)
~25.0	CH ₂ (cyclobutyl)
~18.5	CH ₂ (cyclobutyl)
~15.0	CH ₃ -CH
~14.0	-OCH ₂ CH ₃

Interpretation of the ^{13}C NMR Spectrum

- **Carbonyl Carbon:** The most downfield signal, expected around 175.0 ppm, is characteristic of an ester carbonyl carbon.
- **Ethyl Group Carbons:** The carbon of the methylene group attached to the oxygen (-OCH₂CH₃) is found at approximately 60.5 ppm. The terminal methyl carbon (-OCH₂CH₃) resonates further upfield, around 14.0 ppm.
- **Propanoate Backbone Carbons:** The alpha-carbon (CH-C=O) is predicted to be around 45.0 ppm. The alpha-methyl carbon (CH₃-CH) will appear at a more upfield position, around 15.0 ppm.
- **Cyclobutyl Ring Carbons:** The methine carbon of the cyclobutane ring directly attached to the propanoate chain is expected around 38.0 ppm. The methylene carbons of the cyclobutane ring will give rise to signals in the aliphatic region, with a typical chemical shift for an

unsubstituted cyclobutane being around 22.4 ppm.[4] In this substituted system, the two non-equivalent methylene carbons are predicted to appear around 25.0 ppm and 18.5 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present in a molecule.

Table 3: Characteristic IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Vibration Type	Functional Group
~2960-2850	Strong	C-H stretch	Alkanes (ethyl, cyclobutyl)
~1740	Strong	C=O stretch	Saturated Ester
~1250-1000	Strong	C-O stretch	Ester

Interpretation of the IR Spectrum

- **C-H Stretching:** Strong absorption bands in the 2960-2850 cm⁻¹ region are indicative of the C-H stretching vibrations of the sp³ hybridized carbons in the ethyl and cyclobutyl groups.
- **Carbonyl (C=O) Stretching:** A very strong and sharp absorption band around 1740 cm⁻¹ is the most prominent feature of the spectrum. This is characteristic of the C=O stretching vibration in a saturated aliphatic ester.[5][6][7] The position of this band is a key diagnostic tool for identifying the ester functional group.
- **C-O Stretching:** The "fingerprint" region of the spectrum will contain strong bands between 1250 cm⁻¹ and 1000 cm⁻¹. These absorptions arise from the C-O stretching vibrations of the ester group. Esters typically show two C-O stretches: an asymmetric C-C-O stretch and a symmetric O-C-C stretch.[8]

Mass Spectrometry (MS)

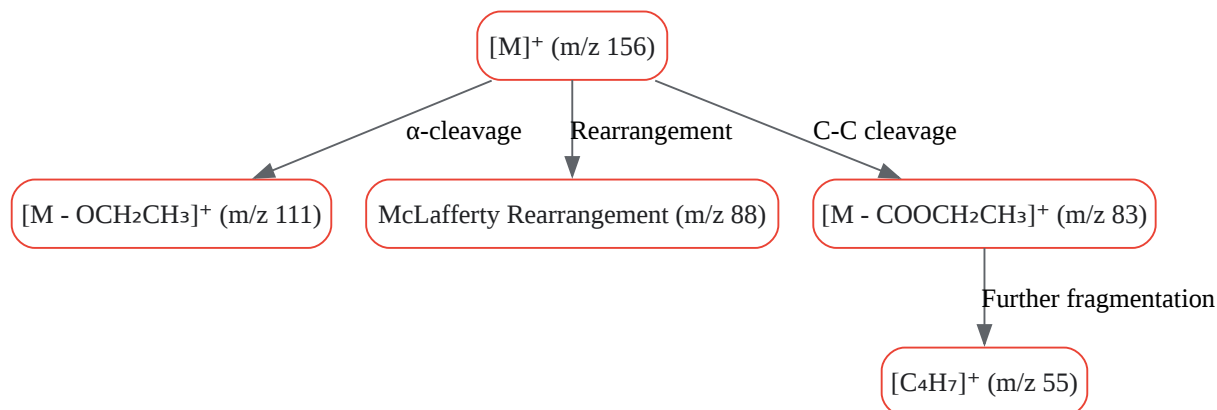
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule upon ionization.

Table 4: Predicted Key Mass Fragments (Electron Ionization)

m/z	Proposed Fragment
156	[M] ⁺ (Molecular Ion)
111	[M - OCH ₂ CH ₃] ⁺
88	[CH ₃ CH=C(OH)OCH ₂ CH ₃] ⁺ (McLafferty Rearrangement)
83	[M - COOCH ₂ CH ₃] ⁺
55	[C ₄ H ₇] ⁺ (Cyclobutyl fragment)
29	[CH ₂ CH ₃] ⁺

Interpretation of the Mass Spectrum

- **Molecular Ion:** The molecular ion peak ([M]⁺) would be observed at an m/z of 156, corresponding to the molecular weight of **ethyl 2-cyclobutylpropanoate** (C₉H₁₆O₂).^{[6][9]}
- **Alpha-Cleavage:** A common fragmentation pathway for esters is the cleavage of the bond alpha to the carbonyl group. Loss of the ethoxy radical (-•OCH₂CH₃) would result in a fragment at m/z 111. Loss of the ethyl group from the ethoxy moiety would lead to a fragment corresponding to the loss of 29 mass units.
- **McLafferty Rearrangement:** Ethyl esters with a gamma-hydrogen can undergo a characteristic McLafferty rearrangement.^{[10][11]} This involves the transfer of a hydrogen atom from the gamma-carbon to the carbonyl oxygen, followed by the elimination of a neutral alkene. In this case, a prominent peak at m/z 88 is expected, which is highly diagnostic for the presence of an ethyl ester group.
- **Other Fragments:** Cleavage of the bond between the alpha-carbon and the cyclobutyl ring would lead to the loss of the entire ester group, resulting in a fragment at m/z 83. The cyclobutyl cation itself would give a signal at m/z 55. The ethyl cation would be observed at m/z 29.



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Caption: Key fragmentation pathways for **Ethyl 2-cyclobutylpropanoate** in MS.

Conclusion

The spectroscopic data of **ethyl 2-cyclobutylpropanoate** are in excellent agreement with its proposed structure. 1H and ^{13}C NMR provide a detailed map of the carbon and hydrogen skeleton, IR spectroscopy confirms the presence of the key ester functional group, and mass spectrometry reveals the molecular weight and characteristic fragmentation patterns. This comprehensive spectroscopic analysis serves as a robust foundation for the identification and characterization of this molecule in various scientific applications.

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